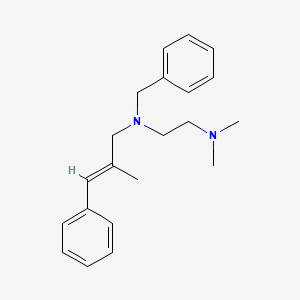
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as BMEA, is a chemical compound that has been extensively used in scientific research. BMEA is a chiral compound that has two enantiomers, which have different biological activities.
Wirkmechanismus
The mechanism of action of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a chiral ligand for asymmetric catalysis is not fully understood. However, it is believed that this compound forms a chelate complex with the metal catalyst, which enhances the enantioselectivity of the reaction. The chiral environment created by this compound around the metal catalyst is thought to be responsible for the high enantioselectivity observed in this compound-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and does not have any significant side effects. This compound has also been shown to be stable under a wide range of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. However, this compound is a chiral compound, which can make its synthesis and handling more challenging. Additionally, this compound is not readily available commercially, which can make it difficult to obtain.
Zukünftige Richtungen
There are several future directions for the use of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One direction is the development of new this compound-based ligands for asymmetric catalysis. Another direction is the exploration of this compound's potential as a chiral auxiliary in the synthesis of biologically active compounds. Finally, the development of new synthetic routes for this compound could make it more readily available for use in scientific research.
Conclusion:
In conclusion, this compound is a chiral compound that has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has several advantages for lab experiments, including its high enantioselectivity, stability, and ease of synthesis. This compound has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and does not have any significant side effects. There are several future directions for the use of this compound in scientific research, including the development of new ligands and synthetic routes.
Synthesemethoden
The synthesis of N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine involves the reaction of benzylamine with 2-methyl-3-phenyl-2-propenal in the presence of sodium borohydride. The resulting product is then reacted with N,N-dimethyl-1,2-ethanediamine to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been extensively used in scientific research as a chiral ligand for asymmetric catalysis. This compound has been shown to be an effective ligand for the enantioselective hydrogenation of ketones, imines, and olefins. This compound has also been used as a chiral auxiliary in the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19(16-20-10-6-4-7-11-20)17-23(15-14-22(2)3)18-21-12-8-5-9-13-21/h4-13,16H,14-15,17-18H2,1-3H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQXQPNZXVXZOW-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(CCN(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
![(3'S*,4'S*)-1'-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,3'-bipyrrolidin-4'-ol](/img/structure/B5361067.png)
![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)

![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)